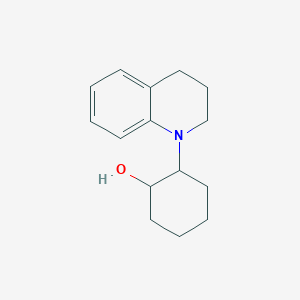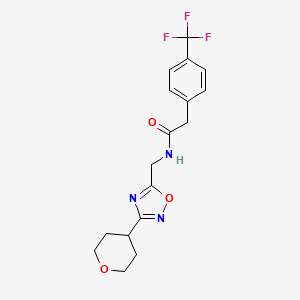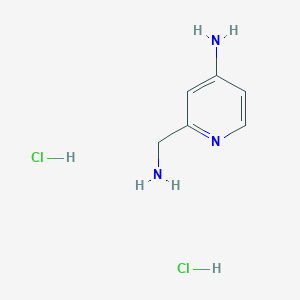
2-(3,4-dihydroquinolin-1(2H)-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dihydroquinoline derivatives can be achieved through various methods. For instance, 2,3-dihydroquinazolin-4(1H)-ones have been synthesized using ionic liquids or a one-pot three-component cyclocondensation process without the need for an additional catalyst . Similarly, the transformation of N-substituted 3,4-dihydrospiro[quinoline-2,1′-cyclohexanes] in strong acid media at elevated temperatures has been explored, leading to the formation of different compounds through ring rearrangement . These methods suggest that the synthesis of "2-(3,4-dihydroquinolin-1(2H)-yl)cyclohexan-1-ol" could potentially be achieved through similar cyclocondensation reactions or acid-mediated transformations.
Molecular Structure Analysis
The molecular structure of dihydroquinoline derivatives is characterized by the presence of a dihydroquinoline moiety, which can be further functionalized. The crystal structure of a related compound, 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, shows that the hexahydroquinoline ring system adopts a twisted-boat conformation . This information can be used to infer that "this compound" may also exhibit a similar conformation in its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of dihydroquinoline derivatives can vary depending on the substituents and reaction conditions. For example, the reaction of 2-amino-N′-arylbenzimidamides with 7,7,8,8-tetracyanoquinodimethane leads to the formation of malononitrile derivatives . This indicates that dihydroquinoline compounds can participate in charge-transfer complex formation and subsequent cycloaddition reactions. The antidepressant-like effect of a tetrahydroisoquinoline derivative has been studied, suggesting that dihydroquinoline derivatives can interact with biological receptors and pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroquinoline derivatives can be influenced by their molecular structure and functional groups. The synthesis of tetrahydroquinoline derivatives in water using a domino reaction catalyzed by indium chloride indicates that these compounds can be synthesized in an aqueous environment, which may affect their solubility and stability . The crystal structure analysis provides insights into the potential intermolecular interactions, such as hydrogen bonding and π interactions, which can influence the compound's melting point, boiling point, and crystallinity .
Applications De Recherche Scientifique
Novel Ambroxol-Derived Tetrahydroquinazoline Against SARS-CoV-2 Proteins
A novel 1,2,3,4-tetrahydroquinazoline derivative synthesized from ambroxol hydrochloride showed potential against SARS-CoV-2 proteins. Molecular docking analyses indicated activity against key viral proteins, including Papain-like protease (PLpro), suggesting its utility in antiviral research (Krysantieva, Voronina, & Safin, 2023).
Crystal Structure and Molecular Interactions
Research on structurally related compounds has elucidated crystal structures and molecular interactions, contributing to the understanding of molecular conformations and the development of materials and pharmaceuticals. For instance, the crystal structure of a 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile was reported, highlighting its potential for further chemical applications (Mohamed et al., 2015).
Synthesis and Stereochemical Analysis
The synthesis of compounds with the dihydroquinoline moiety involves intricate stereochemical considerations. Studies have detailed the synthesis of such compounds, offering insights into reaction mechanisms and stereochemistry. This includes the synthesis of 1-(Prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione, demonstrating the versatility of dihydroquinoline derivatives in organic synthesis (Ding Jun-jie, 2013).
Applications in Medicinal Chemistry
The dihydroquinoline framework serves as a core structure in the development of new pharmaceutical agents. For example, fused quinoline derivatives exhibiting antiproliferative activities and kinase inhibitions were synthesized, showcasing the therapeutic potential of these compounds in cancer treatment (Mohareb, Ibrahim, Elmetwally, & Gamaan, 2022).
Propriétés
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15-10-4-3-9-14(15)16-11-5-7-12-6-1-2-8-13(12)16/h1-2,6,8,14-15,17H,3-5,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBGJBFHLQOMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(9-Methylpurin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)




![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2508372.png)
![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)
![2-(2-bromobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2508376.png)
![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2508383.png)